molecular formula C9H8ClFO2 B2662276 2-Chloro-4-fluoro-5-methylphenylacetic acid CAS No. 1000522-29-1

2-Chloro-4-fluoro-5-methylphenylacetic acid

Cat. No.: B2662276
CAS No.: 1000522-29-1
M. Wt: 202.61
InChI Key: XPGOIJCIDMBMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-5-methylphenylacetic acid is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of phenylacetic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-4-fluoro-5-methylphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information for “2-(2-Chloro-4-fluoro-5-methylphenyl)acetic acid” is not available . It’s always important to handle chemical compounds with care and follow appropriate safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-methylphenylacetic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-methylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield carboxylic acid derivatives.

    Reduction Products: Reduction typically yields alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-methylphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenylacetic acid
  • 2-Chloro-5-methylphenylacetic acid
  • 4-Fluoro-5-methylphenylacetic acid

Uniqueness

2-Chloro-4-fluoro-5-methylphenylacetic acid is unique due to the combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-(2-chloro-4-fluoro-5-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-2-6(3-9(12)13)7(10)4-8(5)11/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGOIJCIDMBMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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